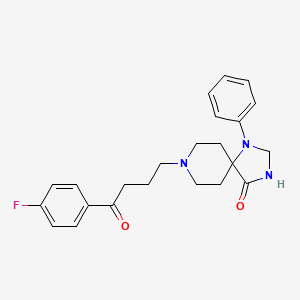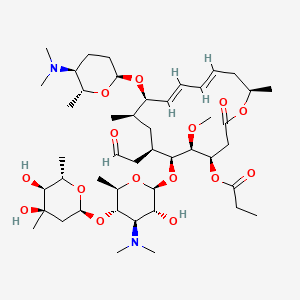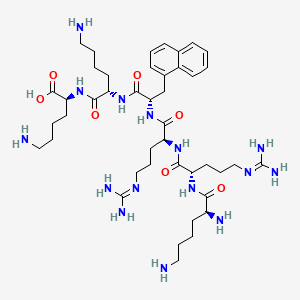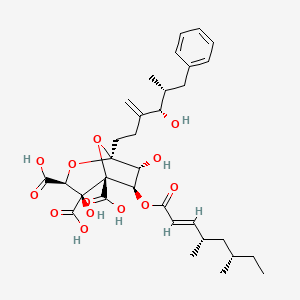
3-(4-Fluorobenzylidene)indolin-2-one
Vue d'ensemble
Description
3-(4-Fluorobenzylidene)indolin-2-one is a compound with the molecular formula C15H10FNO . It is also known by other names such as SU5205 and CHEMBL611649 . The molecular weight of this compound is 239.24 g/mol .
Synthesis Analysis
The radiosynthesis of 3-(4-Fluorobenzylidene)indolin-2-one was accomplished by Knoevenagel condensation of 4-[(18)F]fluorobenzaldehyde with oxindole in a remotely controlled synthesis module .Molecular Structure Analysis
The IUPAC name of this compound is (3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one . The InChI and SMILES strings provide a detailed description of the molecular structure .Chemical Reactions Analysis
The radiosynthesis of 3-(4-Fluorobenzylidene)indolin-2-one involves a Knoevenagel condensation . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.24 g/mol, an XLogP3-AA of 3, one hydrogen bond donor count, two hydrogen bond acceptor counts, and one rotatable bond count . Its exact mass and monoisotopic mass are 239.074642105 g/mol .Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
“3-(4-Fluorobenzylidene)indolin-2-one” has been investigated as a potential tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cells, influencing cell division and growth. Inhibitors of these enzymes are important in the treatment of cancers where tyrosine kinases are abnormally active. A derivative of this compound, labeled with fluorine-18, has been synthesized and evaluated for its potential as a radiopharmaceutical .
Radiopharmaceutical Applications
The compound has been explored for use in radiopharmacology . Specifically, it has been radiolabeled to create a derivative that could be used in positron emission tomography (PET) imaging to study biological processes at the molecular level . This application is significant for non-invasive diagnostic techniques and could potentially aid in the detection and treatment of various diseases.
Photodynamic Therapy
Research has indicated that “3-(4-Fluorobenzylidene)indolin-2-one” can undergo E–Z isomerization under light irradiation . This property is particularly useful in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to generate reactive oxygen species to kill cancer cells, bacteria, or other pathogens when exposed to specific wavelengths of light.
Organic Synthesis
This compound is an important structural motif in organic chemistry and is involved in the synthesis of various bioactive molecules. It has been used in the synthesis of novel indolin-2-ones, which are prevalent in many naturally occurring compounds . Its versatility in chemical reactions makes it a valuable entity in drug development and the synthesis of complex organic molecules.
Molecular Motors and Energy Harvesting
Functionalized derivatives of “3-(4-Fluorobenzylidene)indolin-2-one” have found applications in the design of molecular motors and energy harvesting dyes . These applications are at the forefront of nanotechnology and materials science, where the compound’s ability to change configuration under certain stimuli is exploited to create movement at the molecular level or to convert light into other forms of energy.
Agricultural Chemistry
The compound’s derivatives are also utilized in agricultural chemistry , particularly as pesticides . The structural properties of the compound can be tailored to interact with specific biological targets in pests, providing a means to protect crops from various infestations.
Mécanisme D'action
Target of Action
The primary target of 3-(4-Fluorobenzylidene)indolin-2-one is FLK1 . FLK1, also known as VEGFR2, is a receptor tyrosine kinase that plays a crucial role in vascular development and regulation of vascular permeability .
Mode of Action
3-(4-Fluorobenzylidene)indolin-2-one is a derivative of tyrosine kinase inhibitor SU5416 . It inhibits the activity of FLK1, thereby disrupting the signaling pathways that promote angiogenesis . This compound may also inhibit the activity of topoisomerase IV, an essential enzyme for DNA replication .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner . Moreover, it significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of CYP1A2, which could affect its metabolism and interactions with other drugs .
Result of Action
The inhibition of FLK1 by 3-(4-Fluorobenzylidene)indolin-2-one disrupts angiogenesis, which can limit the growth of tumors by cutting off their blood supply . The compound’s anti-inflammatory effects, including the suppression of TNF-α and IL-6 production, can modulate the immune response and potentially reduce tissue damage in inflammatory diseases .
Action Environment
The action of 3-(4-Fluorobenzylidene)indolin-2-one can be influenced by various environmental factors. For instance, its E-Z isomeric motion can be controlled under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This suggests that the compound’s action, efficacy, and stability could be optimized in certain environments .
Propriétés
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzylidene)indolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)
![Sodium;(2S,4S)-4-[2-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)ethylsulfanyl]-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B1681087.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681088.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

